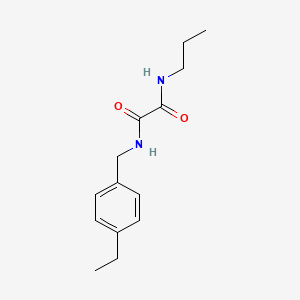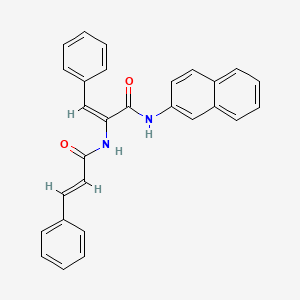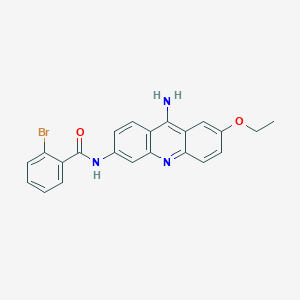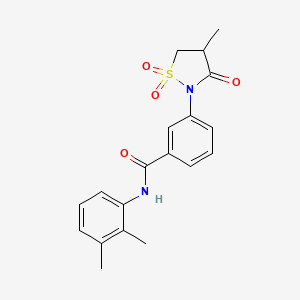
N-(4-ethylbenzyl)-N'-propylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylbenzyl)-N'-propylethanediamide, also known as EPN, is a chemical compound that has been extensively studied for its potential use as an insecticide. EPN is a member of the diamide class of insecticides, which are known for their ability to target the ryanodine receptor in insects, leading to paralysis and death. In
Wissenschaftliche Forschungsanwendungen
N-(4-ethylbenzyl)-N'-propylethanediamide has been extensively studied for its potential use as an insecticide, particularly in the control of soil-dwelling pests such as wireworms and white grubs. It has also been investigated for its potential use in the control of mosquito larvae. In addition, N-(4-ethylbenzyl)-N'-propylethanediamide has been studied for its potential use in the control of plant-parasitic nematodes.
Wirkmechanismus
N-(4-ethylbenzyl)-N'-propylethanediamide targets the ryanodine receptor in insects, leading to paralysis and death. The ryanodine receptor is an important calcium channel in insects, and N-(4-ethylbenzyl)-N'-propylethanediamide disrupts its function, leading to an increase in intracellular calcium and subsequent paralysis.
Biochemical and Physiological Effects:
N-(4-ethylbenzyl)-N'-propylethanediamide has been shown to have a number of biochemical and physiological effects on insects. These include disruption of calcium homeostasis, inhibition of muscle contraction, and disruption of neuromuscular transmission. In addition, N-(4-ethylbenzyl)-N'-propylethanediamide has been shown to have effects on the immune system of insects, leading to increased susceptibility to pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylbenzyl)-N'-propylethanediamide has a number of advantages for use in lab experiments, including its high potency and selectivity for insects. However, it also has some limitations, including its potential toxicity to non-target organisms and its relatively short half-life in soil.
Zukünftige Richtungen
There are a number of future directions for research on N-(4-ethylbenzyl)-N'-propylethanediamide. These include the development of new formulations and delivery systems for N-(4-ethylbenzyl)-N'-propylethanediamide, the investigation of its potential use in the control of other pests, such as mites and thrips, and the development of new methods for the synthesis of N-(4-ethylbenzyl)-N'-propylethanediamide and related compounds. In addition, further research is needed to better understand the biochemical and physiological effects of N-(4-ethylbenzyl)-N'-propylethanediamide on insects, as well as its potential effects on non-target organisms and the environment.
Synthesemethoden
The synthesis of N-(4-ethylbenzyl)-N'-propylethanediamide involves several steps, starting with the reaction of 4-ethylbenzyl chloride with propylamine to form N-(4-ethylbenzyl)propylamine. This is then reacted with ethanediamine to form N-(4-ethylbenzyl)-N'-propylethanediamide. The final product is purified using various techniques, including recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N'-[(4-ethylphenyl)methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-9-15-13(17)14(18)16-10-12-7-5-11(4-2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTFSVLODODHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1=CC=C(C=C1)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053458.png)
![N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5053465.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5053466.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B5053472.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B5053473.png)



![butyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5053500.png)
![4-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5053502.png)
![2-hydroxy-5-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B5053507.png)
